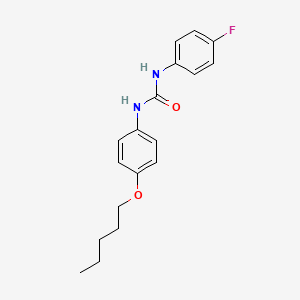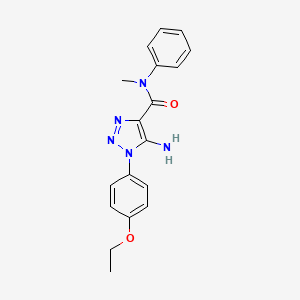
1-(4-Fluorophenyl)-3-(4-pentoxyphenyl)urea
Overview
Description
1-(4-Fluorophenyl)-3-(4-pentoxyphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a fluorophenyl group and a pentoxyphenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(4-pentoxyphenyl)urea typically involves the reaction of 4-fluoroaniline with 4-pentoxyaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or toluene.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(4-pentoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized side chains.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylurea compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be studied for its interactions with biological molecules and potential as a biochemical probe.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(4-pentoxyphenyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-3-phenylurea
- 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)urea
- 1-(4-Fluorophenyl)-3-(4-ethoxyphenyl)urea
Uniqueness
1-(4-Fluorophenyl)-3-(4-pentoxyphenyl)urea is unique due to the presence of both a fluorophenyl and a pentoxyphenyl group. This combination may impart distinct chemical properties, such as increased lipophilicity or specific binding affinities, making it valuable for certain applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-pentoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-2-3-4-13-23-17-11-9-16(10-12-17)21-18(22)20-15-7-5-14(19)6-8-15/h5-12H,2-4,13H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEWJUHWRKCACL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(4-fluorobenzyl)thio]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4846406.png)
![6,8-dimethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4846411.png)

![2-[(2-CHLORO-4-NITROPHENYL)SULFANYL]-N~1~-(4-CHLOROPHENYL)BENZAMIDE](/img/structure/B4846420.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4846424.png)

![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4846442.png)
![3,4-dimethoxy-N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B4846452.png)
![N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4846455.png)
![N-(4-methylphenyl)-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4846463.png)
![N-({4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B4846472.png)
![N-[(4-methoxyphenyl)methyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4846479.png)
![N-(2-chlorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4846497.png)
![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4846512.png)
